

# Standard Operating Procedure for Solangepras Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025



## **Purpose**

This document provides detailed procedures for the safe handling, storage, and use of **Solangepras** (also known as CVN-424), a selective GPR6 inverse agonist, to ensure the integrity of the compound and the safety of laboratory personnel.

## Scope

This SOP applies to all researchers, scientists, and drug development professionals at this facility who handle, store, or conduct experiments with **Solangepras**.

## Responsibilities

It is the responsibility of all personnel handling **Solangepras** to be familiar with and adhere to the procedures outlined in this document. The Principal Investigator or Laboratory Supervisor is responsible for ensuring that all users are trained on this SOP.

# **Compound Information**



| Property            | Value                                                                                                                      | Reference |
|---------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Compound Name       | Solangepras (CVN-424)                                                                                                      | [1]       |
| IUPAC Name          | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | [1]       |
| Molecular Formula   | C24H29F2N5O3                                                                                                               | [1]       |
| Molar Mass          | 473.525 g/mol                                                                                                              | [1]       |
| CAS Number          | 2254706-21-1                                                                                                               | [1]       |
| Mechanism of Action | Selective GPR6 inverse agonist                                                                                             | [2]       |
| Primary Indication  | Parkinson's Disease                                                                                                        | [2][3]    |

# **Safety Precautions**

All personnel must wear appropriate Personal Protective Equipment (PPE) when handling **Solangepras**.

- Engineering Controls: Handle solid compound and prepare solutions in a certified chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye Protection: Safety glasses with side shields or chemical splash goggles.
  - Hand Protection: Nitrile gloves.
  - Body Protection: Laboratory coat.
- Hygiene: Avoid inhalation of dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.



In case of exposure:

- Skin Contact: Immediately wash with soap and plenty of water.
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## **Storage**

Proper storage is critical to maintain the stability and integrity of **Solangepras**.

| Form                   | Storage Condition                                                    | Duration                             |
|------------------------|----------------------------------------------------------------------|--------------------------------------|
| Solid (as received)    | Store in a tightly sealed container in a dry, well-ventilated place. | Refer to manufacturer's expiry date. |
| Stock Solution (-80°C) | Aliquot into single-use vials to avoid repeat freeze-thaw cycles.    | Up to 6 months.[4]                   |
| Stock Solution (-20°C) | Aliquot into single-use vials.                                       | Up to 1 month.[4]                    |

# **Experimental Protocols**Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **Solangepras** in DMSO for subsequent dilutions.

Materials:

Solangepras (solid)



- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer

#### Protocol:

- Equilibrate the container of solid Solangepras to room temperature before opening to prevent moisture condensation.
- In a chemical fume hood, weigh the desired amount of Solangepras powder using a calibrated analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into single-use, light-protected vials.
- Label each vial clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

## **Preparation of Working Solutions for In Vivo Studies**

Objective: To prepare a ready-to-use formulation of **Solangepras** for oral administration in animal models.

#### Materials:

- Solangepras stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG300



- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes

Protocol (Example for a 2.08 mg/mL solution):[4]

- In a sterile conical tube, add 100  $\mu L$  of the 20.8 mg/mL **Solangepras** stock solution in DMSO.
- Add 400 μL of PEG300 and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
- Add 450 μL of Saline to bring the final volume to 1 mL.
- Mix the final solution thoroughly. This protocol yields a clear solution.

Note: The stability of this formulation should be determined for each specific experimental condition. Prepare fresh on the day of use if stability data is not available.

## **Visualizations**

### **Solangepras Mechanism of Action**





Click to download full resolution via product page

Caption: Mechanism of action of **Solangepras** as a GPR6 inverse agonist in the indirect pathway.

## **Experimental Workflow: Stock Solution Preparation**





Click to download full resolution via product page

Caption: Workflow for the preparation of **Solangepras** stock solutions.

# **Clinical Trial Safety and Tolerability**

The following table summarizes the safety profile of **Solangepras** observed in clinical trials. This information is provided for context and does not replace a full review of clinical trial data.

| Adverse Event Category                                     | Details                                                                                                                | Reference |
|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Serious Adverse Events                                     | No serious adverse events reported in the Phase 2 ASCEND trial.                                                        | [5][6]    |
| Common Treatment-Emergent Adverse Events (>5% of patients) | COVID-19, dizziness,<br>headache, insomnia, and<br>orthostatic hypertension.                                           | [5][7]    |
| Dopaminergic Side Effects                                  | Low rates of dopaminergic adverse events.[8] No increase in daytime sleepiness; a trend toward reduction was observed. | [8]       |
| Trial Completion                                           | All subjects completed the 12-<br>week ASCEND trial period.                                                            | [5][7]    |

# **Spill and Waste Disposal**

- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
- Waste Disposal: Dispose of unused compound, solutions, and contaminated materials in accordance with local, state, and federal regulations for chemical waste.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Solangepras Wikipedia [en.wikipedia.org]
- 2. New Parkinson's Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 3. Cerevance Doses First Patient in Pivotal Phase 3 ARISE Trial of Solengepras for Treatment of Parkinson's Disease - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance [cerevance.com]
- 7. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial -Clinical Trials Arena [clinicaltrialsarena.com]
- 8. CVN424 [cerevance.com]
- To cite this document: BenchChem. [Standard Operating Procedure for Solangepras Handling and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7358322#standard-operating-procedure-for-solangepras-handling-and-storage]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com